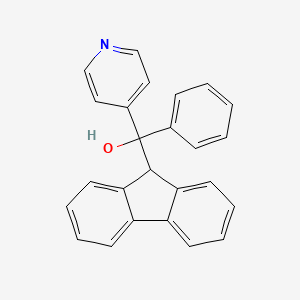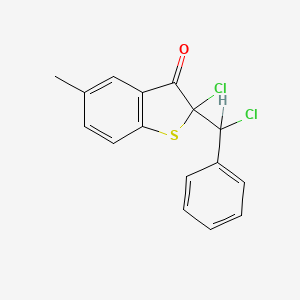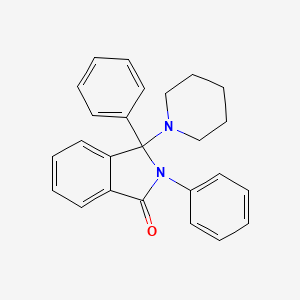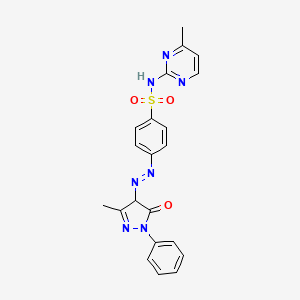
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium is a chemical compound known for its unique pharmacological properties. It has been studied extensively for its effects on the autonomic nervous system, particularly in relation to ganglionic stimulation and blockade .
Vorbereitungsmethoden
The synthesis of (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium typically involves the reaction of m-chlorophenyl isocyanate with 2-butyn-1-ol to form the corresponding carbamate. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Analyse Chemischer Reaktionen
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, leading to the formation of various analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium has been widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of (4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium involves its interaction with the autonomic nervous system. It acts as a ganglionic stimulant and blocker, affecting both pre- and post-ganglionic neurons . The compound’s effects are mediated through its interaction with muscarinic receptors, particularly the M1 subtype . This interaction leads to changes in neurotransmitter release and neuronal excitability, resulting in its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium is unique compared to other similar compounds due to its specific structure and pharmacological profile. Similar compounds include:
DMPP (Dimethylphenylpiperazinium): Another ganglionic stimulant with a different chemical structure.
Pilocarpine: A muscarinic receptor agonist with different pharmacological effects.
The uniqueness of this compound lies in its dual action as both a stimulant and blocker of ganglionic transmission, which is not commonly observed in other compounds.
Eigenschaften
CAS-Nummer |
7614-29-1 |
|---|---|
Molekularformel |
C14H18ClN2O2+ |
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium |
InChI |
InChI=1S/C14H17ClN2O2/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-3H3/p+1 |
InChI-Schlüssel |
DDKOMKXCUXCQBS-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


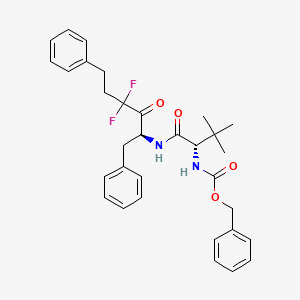
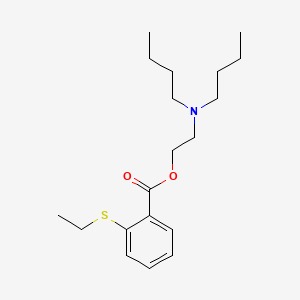

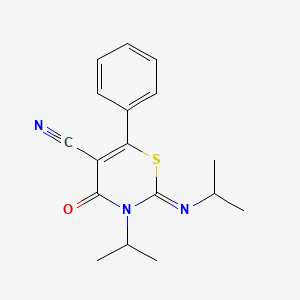
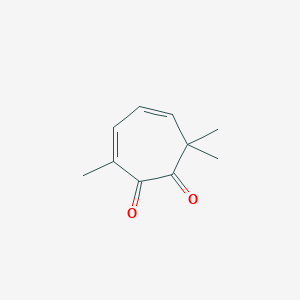
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
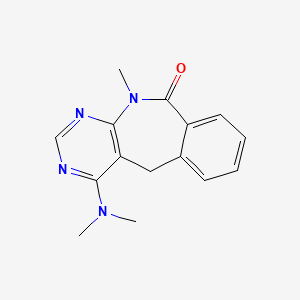
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
